3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride
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Description
3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that it might be a ligand forubiquitin E3 ligase cereblon . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.
Mode of Action
It is suggested that the compound might induce cereblon to degrade certain proteins . This could potentially alter the function and behavior of cells.
Biochemical Analysis
Biochemical Properties
It is known that this compound can rapidly conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that it may interact with enzymes, proteins, and other biomolecules in a variety of ways, potentially influencing biochemical reactions.
Cellular Effects
Given its ability to conjugate with carboxyl linkers, it may influence cell function by interacting with various cellular proteins and enzymes
Properties
IUPAC Name |
3-[3-oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3.ClH/c24-18-7-6-17(19(25)22-18)23-12-16-14(2-1-3-15(16)20(23)26)5-4-13-8-10-21-11-9-13;/h1-3,13,17,21H,6-12H2,(H,22,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPGIEIAYATIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CC4CCNCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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